L-Alloisoleucine is classified as a nonpolar amino acid and is a structural isomer of L-isoleucine. It can be found in trace amounts in human plasma and is formed from L-isoleucine through metabolic processes. The formation of L-alloisoleucine has been studied extensively, particularly in the context of its biosynthesis and the enzymatic pathways involved.
The synthesis of L-alloisoleucine can occur through various methods:
L-Alloisoleucine has a molecular formula of C₆H₁₃N₃O₂ and features a branched-chain structure similar to that of other amino acids. Its stereochemistry distinguishes it from its counterpart, L-isoleucine, primarily at the second carbon atom. The presence of a secondary amine group contributes to its unique properties compared to other amino acids.
L-Alloisoleucine undergoes various chemical reactions typical of amino acids, including:
The mechanism by which L-alloisoleucine is formed from L-isoleucine involves several steps:
L-Alloisoleucine exhibits several notable physical and chemical properties:
L-Alloisoleucine has several applications in scientific research:
L-Alloisoleucine (2S,3R), a diastereomer of L-isoleucine (2S,3S), is generated through a two-step transamination process involving branched-chain amino acid aminotransferases (BCATs). In the first step, transamination of L-isoleucine yields (S)-3-methyl-2-oxopentanoate (S-KMV). A fraction of this ketoacid undergoes spontaneous epimerization to its enantiomer (R)-3-methyl-2-oxopentanoate (R-KMV) via keto-enol tautomerization, though this occurs minimally under physiological pH conditions [2] [6]. The R-KMV is subsequently retransaminated by BCATs to form L-alloisoleucine. This mechanism is supported by isotopic tracer studies where L-[1-¹³C]isoleucine administration in humans showed rapid ¹³C-enrichment in S-KMV and R-KMV, followed by delayed labeling in L-alloisoleucine [2] [8]. The reaction is bidirectional, as BCATs also transaminate L-alloisoleucine back to R-KMV [5].
Table 1: Key Enzymes in L-Alloisoleucine Metabolism
Enzyme | Function | Subcellular Localization |
---|---|---|
BCAT (EC 2.6.1.42) | Transaminates L-Ile ↔ S-KMV; L-alloIle ↔ R-KMV | Cytosol (BCATc), Mitochondria (BCATm) |
BCKDH Complex (EC 1.2.4.4) | Irreversible oxidation of S-KMV and R-KMV | Mitochondria |
The branched-chain 2-oxoacid dehydrogenase complex (BCKDH) irreversibly decarboxylates both S-KMV and R-KMV. However, kinetic differences exist: S-KMV (derived from L-isoleucine) is metabolized 5–10× faster than R-KMV (precursor to L-alloisoleucine) in perfused rat muscle [5]. In maple syrup urine disease (MSUD), BCKDH deficiency causes pathological accumulation of S-KMV and R-KMV, driving retransamination to L-alloisoleucine. Consequently, plasma L-alloisoleucine exceeds 5 μM in MSUD patients – a diagnostic hallmark absent in healthy individuals (<0.3 μM) [1] [6] [9]. Even after liver transplantation (which restores BCKDH activity), persistently elevated L-alloisoleucine in MSUD patients indicates extrahepatic production [9].
Oral L-[1-¹³C]isoleucine loading in humans (38 μmol/kg) revealed sequential ¹³C-enrichment:
Metabolic clearance rates differ drastically:
Table 2: In Vivo Kinetics of L-Isoleucine Metabolites
Metabolite | Time to Peak (min) | Peak Enrichment (mol% excess) | Clearance Rate |
---|---|---|---|
L-Isoleucine | 35 | 18 ± 4 | Rapid (t₁/₂ ~ hours) |
S-KMV / R-KMV | 45 | 17 ± 3 | Rapid (t₁/₂ ~ hours) |
L-Alloisoleucine | >180 | <2 | Slow (k = 0.069 h⁻¹) |
BCATs exhibit broad substrate tolerance but distinct stereochemical preferences:
Table 3: Substrate Specificity of BCAT Isoenzymes
Substrate | BCATm Km (mM) | BCATc Km (mM) | Relative Activity (%) |
---|---|---|---|
L-Isoleucine | 1.0 | 1.2 | 100 |
L-Alloisoleucine | 4.8 | 5.3 | 20–50 |
L-Leucine | 1.1 | 1.0 | 85–95 |
L-Valine | 5.0 | 4.9 | 70–80 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7